molecular formula C6H8BrClN2 B1376233 (5-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 1241911-26-1

(5-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B1376233
CAS No.: 1241911-26-1
M. Wt: 223.5 g/mol
InChI Key: UCCUYYZYIDJRNC-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, which is then subjected to a reaction with ammonia or an amine to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, and they typically involve the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include primary amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

(5-Bromopyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
  • (6-Bromopyridin-2-yl)methanamine hydrochloride
  • (5-Bromopyridin-3-yl)methanamine

Uniqueness

(5-Bromopyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required .

Properties

IUPAC Name

(5-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCUYYZYIDJRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735477
Record name 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241911-26-1
Record name 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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